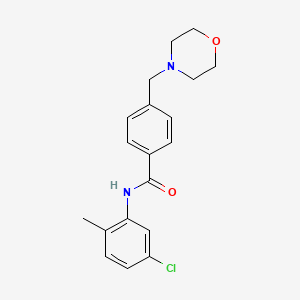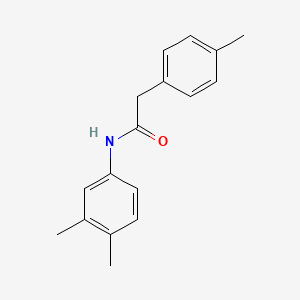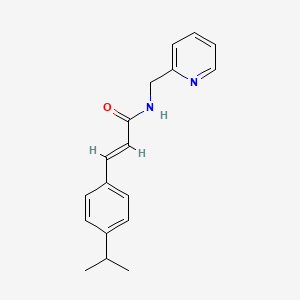
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by selectively inhibiting BTK, which is a key enzyme in the B cell receptor signaling pathway. By blocking BTK, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide prevents the activation and proliferation of B cells, leading to decreased production of antibodies and reduced inflammation.
Biochemical and physiological effects:
In addition to its anti-tumor activity, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have immunomodulatory effects in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. These effects are thought to be due to the inhibition of BTK and subsequent reduction in B cell activation and antibody production.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in preclinical studies. Additionally, the optimal dosing and treatment schedule for N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide are still being investigated.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways in B cell malignancies, such as the B cell receptor and PI3K pathways. Another area of research is the exploration of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide in other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, clinical trials are ongoing to evaluate the safety and efficacy of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide in patients with B cell malignancies.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction of 5-chloro-2-methyl aniline with benzoyl chloride to form N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with morpholine and formaldehyde to yield N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(5-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has demonstrated potent anti-tumor activity and improved survival outcomes compared to standard therapies.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(20)12-18(14)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBSLIZTSRFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)

![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)


![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)